Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a chloromethyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chlorocyclopropane-1-carboxylate
- Methyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(chloromethyl)cyclopropane-1-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. The (1R,2R) configuration provides distinct reactivity and selectivity in chemical reactions compared to its stereoisomers. The presence of both the chloromethyl and ethyl ester groups allows for diverse chemical transformations and applications.
Properties
CAS No. |
79357-19-0 |
---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
QPFUAIMNAMULRW-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CCl |
Canonical SMILES |
CCOC(=O)C1CC1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.